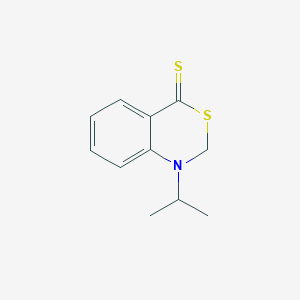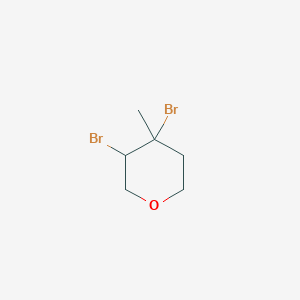![molecular formula C7H7F3Si B14425946 (Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane CAS No. 83168-84-7](/img/structure/B14425946.png)
(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[221]hepta-2,5-dien-2-yl)(trifluoro)silane is a chemical compound known for its unique structure and properties It consists of a bicyclic heptadiene framework with a trifluorosilane group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with a trifluorosilane reagent under specific conditions. One common method includes the use of a ruthenium-catalyzed cycloaddition reaction, which facilitates the formation of the desired product . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silane derivatives.
Substitution: The trifluorosilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials, including thermally stable plastics and coatings.
Wirkmechanismus
The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane involves its interaction with molecular targets through its reactive silane group. This group can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved often include nucleophilic attack on the silicon atom, followed by the formation of intermediate species that undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl Chloride: Similar in its use in industrial applications but differs in its chemical structure and reactivity.
2-Phenylethanol: Shares some structural similarities but has different functional groups and applications.
4-Hydroxybenzaldehyde: Another compound with aromatic properties but distinct in its chemical behavior and uses.
Uniqueness
(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane is unique due to its combination of a bicyclic framework and a trifluorosilane group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring robust and thermally stable materials.
Eigenschaften
CAS-Nummer |
83168-84-7 |
|---|---|
Molekularformel |
C7H7F3Si |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]hepta-2,5-dienyl(trifluoro)silane |
InChI |
InChI=1S/C7H7F3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,4-6H,3H2 |
InChI-Schlüssel |
HDJOXNMXYUFNLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(=C2)[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione](/img/structure/B14425873.png)
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
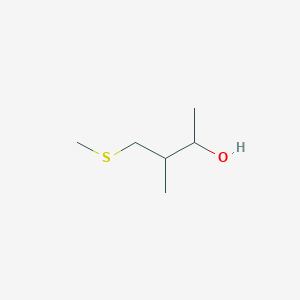
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
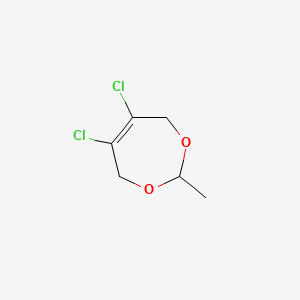
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
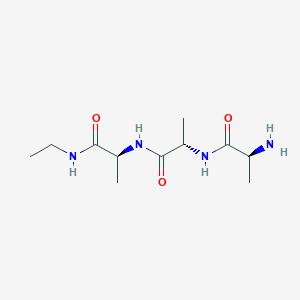

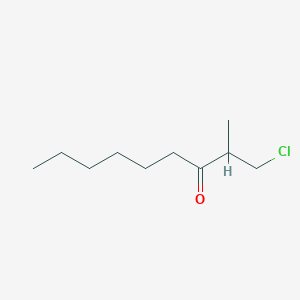
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)

